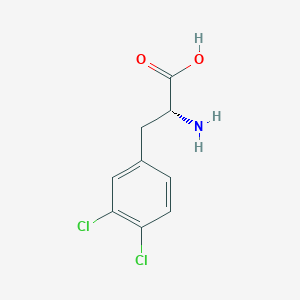

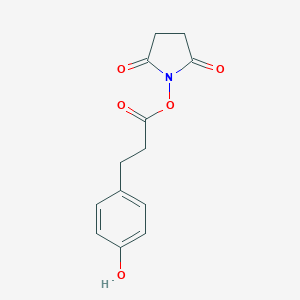

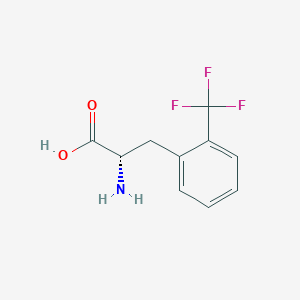

![molecular formula C15H12O2 B556772 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17910-73-5](/img/structure/B556772.png)

2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

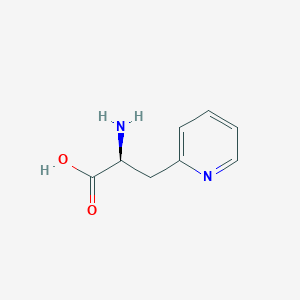

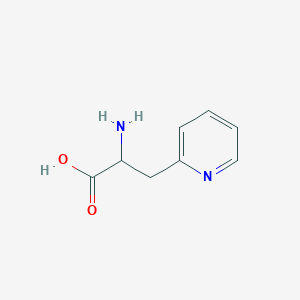

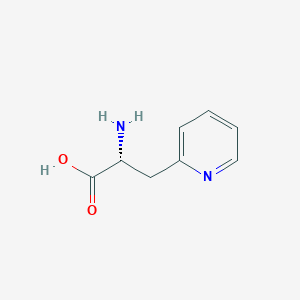

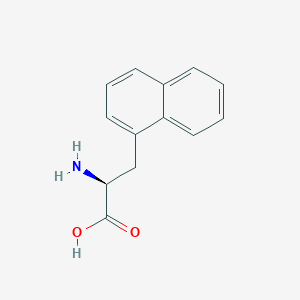

“2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one” is a chemical compound with a molecular weight of 224.26 . Its IUPAC name is 2-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Antidepressant Research

“2-Hydroxy-5-dibenzosuberone” is part of a group of compounds that have been proven effective for the treatment of depressive disorders . These compounds are potential tricyclic antidepressants (TCAs), which are still the most frequently prescribed antidepressants in many countries . Traditional cyclic antidepressants, like amitriptyline, imipramine, and noxiptiline, which contain dibenzosuberone moieties, mostly affect the autonomic and central nervous systems .

Pain Management

Compounds containing the dibenzosuberone unit have been proven effective for a variety of painful conditions. These include migraine headaches, noncardiac chest pain, functional dyspepsia, and irritable bowel syndrome (IBS) .

Proteomics Research

“2-Hydroxy-5-dibenzosuberone” is also used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level .

Synthesis of Novel Derivatives

“2-Hydroxy-5-dibenzosuberone” serves as a base structure for the synthesis of novel, potentially biologically active dibenzosuberone derivatives . These novel derivatives could have enhanced or different biological activities, expanding the potential applications of this compound .

Chemical Industry

In the chemical industry, “2-Hydroxy-5-dibenzosuberone” can be used as a starting material for the synthesis of other complex organic compounds. Its unique structure, formed by two aromatic rings fused with a seven-atom cycle, makes it a valuable compound in organic synthesis .

Pharmaceutical Industry

In the pharmaceutical industry, “2-Hydroxy-5-dibenzosuberone” and its derivatives can be used in the development of new drugs. Its potential antidepressant and pain-relieving properties make it a promising candidate for drug development .

Mecanismo De Acción

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary targets of 2-Hydroxy-5-dibenzosuberone are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.

Biochemical Pathways

It is known that phenolic compounds like 2-hydroxy-5-dibenzosuberone can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of 2-Hydroxy-5-dibenzosuberone’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.

Propiedades

IUPAC Name |

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQRAAQALHWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426533 |

Source

|

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

CAS RN |

17910-73-5 |

Source

|

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.